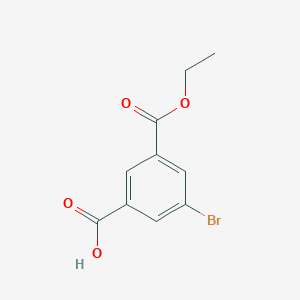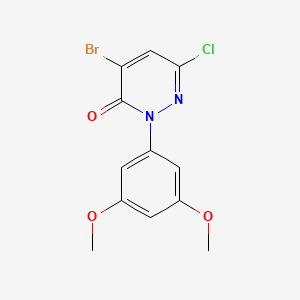
4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one
Übersicht
Beschreibung
4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family. It is a heterocyclic compound that contains two nitrogen atoms in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science.
Wirkmechanismus
The exact mechanism of action of 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of certain enzymes or the modulation of specific signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. In addition, it has also been shown to modulate the expression of certain cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. It has also been shown to exhibit antibacterial and antifungal activities, which may be attributed to its ability to disrupt the integrity of bacterial and fungal cell membranes. In addition, it has been found to exhibit anti-inflammatory activity by modulating the expression of certain cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is its potential as a lead compound for the development of new drugs or agrochemicals. Its unique chemical structure and biological activities make it an attractive target for further investigation. However, one of the limitations of this compound is its relatively low solubility in water, which may pose challenges in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one. One area of interest is the development of new drugs or agrochemicals based on the structure of this compound. Further studies are needed to fully understand the mechanism of action and optimize its biological activities. In addition, the potential applications of this compound in material science warrant further investigation, particularly in the development of organic semiconductors and optoelectronic devices. Overall, the study of this compound holds great promise for the development of new therapeutic and agricultural agents.
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. Its unique chemical structure and biological activities make it an attractive target for further investigation. Further studies are needed to fully understand the mechanism of action and optimize its biological activities. The study of this compound holds great promise for the development of new therapeutic and agricultural agents.
Synthesemethoden
The synthesis of 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one can be achieved through various methods. One of the most common methods involves the reaction of 4-bromo-6-chloropyridazine with 3,5-dimethoxyphenyl hydrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or dimethylformamide at a temperature of 80-100°C. The product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In addition, it has also been investigated for its potential as an insecticide and herbicide in agrochemistry. The compound has also been studied for its potential applications in material science, particularly in the development of organic semiconductors and optoelectronic devices.
Eigenschaften
IUPAC Name |
4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O3/c1-18-8-3-7(4-9(5-8)19-2)16-12(17)10(13)6-11(14)15-16/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSXFYFOQNKFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C(=CC(=N2)Cl)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180429 | |
| Record name | 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2095779-88-5 | |
| Record name | 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095779-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






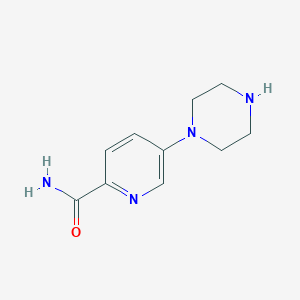


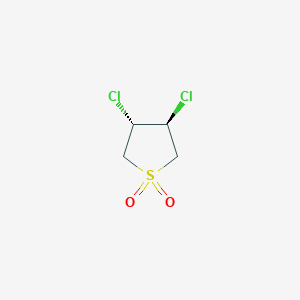
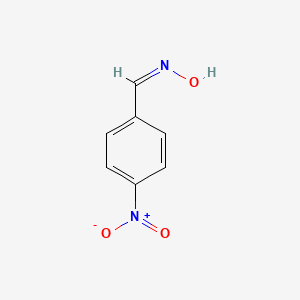
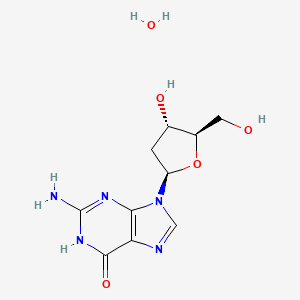

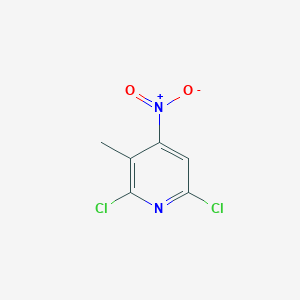
![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)
